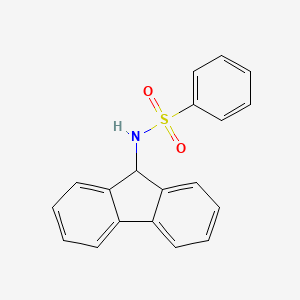![molecular formula C17H16N2O2 B5768176 5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5768176.png)
5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole, also known as DPhOx, is a chemical compound with potential applications in scientific research. It belongs to the class of oxadiazole derivatives, which have been studied extensively due to their diverse biological activities.
Mécanisme D'action
The mechanism of action of 5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. 5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole has also been shown to reduce oxidative stress and increase the activity of antioxidant enzymes. In addition, 5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole has several advantages as a research tool. It is relatively easy to synthesize and has high purity and stability. 5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole is also highly fluorescent, making it a useful probe for the detection of nitric oxide in biological systems. However, 5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole has some limitations as well. It can be toxic at high concentrations and may have off-target effects on other enzymes and signaling pathways. Additionally, 5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole has not been extensively studied in vivo, and its pharmacokinetics and pharmacodynamics are not well understood.
Orientations Futures
There are several future directions for the study of 5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Another direction is to study its pharmacokinetics and pharmacodynamics in vivo to better understand its efficacy and safety. Additionally, further research is needed to elucidate the mechanism of action of 5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole and its effects on other enzymes and signaling pathways. Finally, the development of new derivatives of 5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole with improved properties and specificity could lead to the discovery of novel research tools and therapeutic agents.
Méthodes De Synthèse
5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole can be synthesized using various methods, including the reaction of 3,4-dimethylphenol with phenylacetonitrile in the presence of a base, followed by cyclization with nitrous acid. Another method involves the reaction of 3,4-dimethylphenol with phenylacetic acid, followed by cyclization with thionyl chloride. Both methods result in the formation of 5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole with high yields and purity.
Applications De Recherche Scientifique
5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole has shown potential as a research tool in various scientific fields. It has been studied as a fluorescent probe for the detection of nitric oxide in biological systems. 5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole has also been investigated as a potential anti-cancer agent due to its ability to induce apoptosis in cancer cells. Additionally, 5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole has been studied for its anti-inflammatory and anti-oxidant properties.
Propriétés
IUPAC Name |
5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-12-8-9-15(10-13(12)2)20-11-16-18-17(19-21-16)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQCUDYGADBARF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=NC(=NO2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3,4-Dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxyethyl)-7,7-dimethyl-2-(methylthio)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5768103.png)
![N-{4-[N-(4-bromobenzoyl)ethanehydrazonoyl]phenyl}-N'-phenylthiourea](/img/structure/B5768111.png)

![4-[5-methoxy-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone](/img/structure/B5768119.png)
![N'-[(2-bromobenzoyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5768122.png)
![N-[5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B5768137.png)
![N'-[(4-fluorobenzoyl)oxy]-1,5-dimethyl-1H-pyrrole-2-carboximidamide](/img/structure/B5768144.png)
![N'-{[(2,3-dimethylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5768148.png)
![N-cyclopropyl-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5768167.png)


![N-methyl-N-(4-{[(4-nitrophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5768198.png)
![N-ethyl-N',N'-dimethyl-N-phenyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5768202.png)
![ethyl 3-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5768209.png)